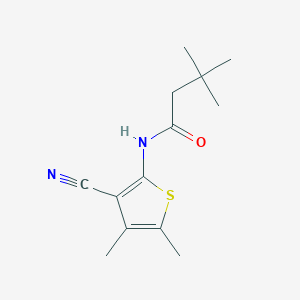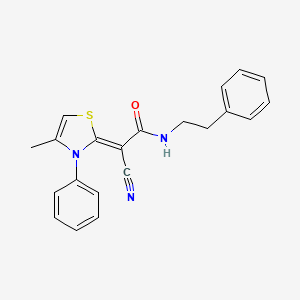
N-(pentafluorophenyl)-3-(phenylsulfonyl)propanamide
Descripción general
Descripción
N-(pentafluorophenyl)-3-(phenylsulfonyl)propanamide, also known as PFPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. PFPP is a white crystalline solid that is soluble in organic solvents and has a melting point of 118-120°C. It is a derivative of the sulfonamide class of compounds and has a pentafluorophenyl group attached to a propanamide backbone. PFPP has been synthesized using various methods, and its synthesis has been optimized for better yield and purity.
Mecanismo De Acción
The mechanism of action of N-(pentafluorophenyl)-3-(phenylsulfonyl)propanamide is primarily through the inhibition of enzymes such as carbonic anhydrase and metalloproteases. N-(pentafluorophenyl)-3-(phenylsulfonyl)propanamide binds to the active site of these enzymes and prevents them from functioning properly. This inhibition can lead to a variety of biochemical and physiological effects.
Biochemical and physiological effects:
N-(pentafluorophenyl)-3-(phenylsulfonyl)propanamide has been shown to have a variety of biochemical and physiological effects. Its inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can affect pH regulation in the body. N-(pentafluorophenyl)-3-(phenylsulfonyl)propanamide's inhibition of metalloproteases can lead to a decrease in the breakdown of extracellular matrix proteins, which can affect tissue remodeling and repair. Additionally, N-(pentafluorophenyl)-3-(phenylsulfonyl)propanamide's anti-inflammatory properties can lead to a decrease in the production of pro-inflammatory cytokines and chemokines, which can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(pentafluorophenyl)-3-(phenylsulfonyl)propanamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. N-(pentafluorophenyl)-3-(phenylsulfonyl)propanamide's inhibition of enzymes such as carbonic anhydrase and metalloproteases can be useful for studying their roles in various biochemical pathways. However, N-(pentafluorophenyl)-3-(phenylsulfonyl)propanamide's effects on other enzymes and proteins in the body are not well understood, and its use may have unintended consequences. Additionally, N-(pentafluorophenyl)-3-(phenylsulfonyl)propanamide's potential toxicity and side effects have not been extensively studied.
Direcciones Futuras
There are several future directions for research on N-(pentafluorophenyl)-3-(phenylsulfonyl)propanamide. Its potential applications in drug delivery systems and imaging studies warrant further investigation. Additionally, the development of new synthesis methods for N-(pentafluorophenyl)-3-(phenylsulfonyl)propanamide could lead to improved yield and purity. Further studies on N-(pentafluorophenyl)-3-(phenylsulfonyl)propanamide's effects on various enzymes and proteins in the body could provide insight into its potential therapeutic uses. Finally, the toxicity and side effects of N-(pentafluorophenyl)-3-(phenylsulfonyl)propanamide need to be studied more extensively to determine its safety for use in humans.
Aplicaciones Científicas De Investigación
N-(pentafluorophenyl)-3-(phenylsulfonyl)propanamide has been extensively studied for its potential applications in various scientific fields. It has been found to be an effective inhibitor of certain enzymes such as carbonic anhydrase and metalloproteases. N-(pentafluorophenyl)-3-(phenylsulfonyl)propanamide has also been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, N-(pentafluorophenyl)-3-(phenylsulfonyl)propanamide has been used in the development of new drug delivery systems and as a fluorescent probe for imaging studies.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-(2,3,4,5,6-pentafluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F5NO3S/c16-10-11(17)13(19)15(14(20)12(10)18)21-9(22)6-7-25(23,24)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITVZFVGFAWLCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F5NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pentafluorophenyl)-3-(phenylsulfonyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4740164.png)

![N-(4-ethylphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4740189.png)
![2-(2-fluorophenyl)-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4740196.png)

![3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4740205.png)
![N-1-adamantyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4740213.png)
![4-[({[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide](/img/structure/B4740221.png)

![3-ethyl 7-methyl 5-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B4740228.png)
![ethyl 6-methyl-2-{[({4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4740241.png)
![methyl 2-chloro-5-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4740245.png)
![6,6-dimethyl-2-[(2-phenoxyethyl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4740251.png)